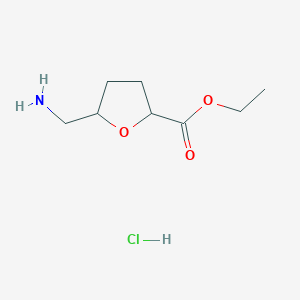

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride

Descripción

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate hydrochloride . Breaking this down:

- Ethyl : Denotes the ester group ($$-\text{OCO}2\text{C}2\text{H}_5$$) at position 2 of the oxolane ring.

- (2S,5R) : Specifies the absolute configurations at carbons 2 and 5, indicating enantiopurity.

- 5-(Aminomethyl) : Refers to the $$-\text{CH}2\text{NH}2$$ substituent at position 5.

- Oxolane : The parent heterocycle, a five-membered ring with one oxygen atom.

- Hydrochloride : The salt form, where the aminomethyl group is protonated and paired with a chloride ion.

The compound belongs to the class of tetrahydrofuran derivatives and is further classified as a chiral amine-containing carboxylate ester . Its systematic name adheres to IUPAC priority rules, with the oxolane ring serving as the parent structure and substituents ordered by decreasing priority: carboxylate > aminomethyl > ethyl ester.

Molecular Architecture: Oxolane Ring Substituent Configuration

The oxolane ring adopts a puckered conformation, with substituents at positions 2 and 5 influencing its three-dimensional geometry:

- Position 2 : An ethyl carboxylate group ($$-\text{OCO}2\text{C}2\text{H}_5$$) is esterified to the ring. This group introduces electron-withdrawing effects, polarizing the adjacent carbonyl bond.

- Position 5 : An aminomethyl group ($$-\text{CH}2\text{NH}3^+$$) is attached, protonated as part of the hydrochloride salt. This substituent enhances solubility in polar solvents and enables hydrogen-bonding interactions.

The molecular structure can be represented by the SMILES string:

CCOC(=O)C1C(C(CO1)CN)Cl

Key bond lengths and angles derived from crystallographic analogs include:

- C-O bond in oxolane : ~1.43 Å (typical for ethers).

- C=O bond in carboxylate : ~1.21 Å.

- Ring puckering angle : ~25°–35°, common in tetrahydrofuran derivatives.

Stereochemical Considerations: Racemic vs. Enantiopure Forms

The compound exists as a single enantiomer with (2S,5R) configuration, synthesized via stereocontrolled methods such as Evans’ chiral auxiliaries or asymmetric catalysis . Key stereochemical features include:

- Chiral centers : Carbons 2 and 5, with configurations dictated by the synthetic route.

- Enantiomeric excess (ee) : Typically >98% in commercial samples, critical for avoiding racemic mixtures that could compromise biological specificity.

| Property | Racemic Form | Enantiopure Form |

|---|---|---|

| Biological activity | Mixed or antagonistic effects | Target-specific interactions |

| Synthesis complexity | Lower | Higher (requires chiral control) |

| Cost | Lower | Higher |

The enantiopure form’s superiority in medicinal chemistry stems from its ability to engage selectively with chiral biological targets, such as enzymes or receptors.

Comparative Structural Analysis with Related Tetrahydrofuran Derivatives

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride shares structural motifs with other tetrahydrofuran derivatives but differs in functionalization:

Key distinctions :

Propiedades

Fórmula molecular |

C8H16ClNO3 |

|---|---|

Peso molecular |

209.67 g/mol |

Nombre IUPAC |

ethyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H |

Clave InChI |

GYFDBOMBPNNQJG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CCC(O1)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution of Ethyl 5-(Chloromethyl)Oxolane-2-Carboxylate

A direct route involves the substitution of a chloromethyl intermediate with ammonia or ammonium salts. Ethyl 5-(chloromethyl)oxolane-2-carboxylate, synthesized via chloromethylation of ethyl 2-oxotetrahydrofuran-3-carboxylate using chloromethyl methyl ether or chloromethyl chloroformate, undergoes nucleophilic displacement. For instance, treatment with aqueous ammonia at 40–60°C for 6–12 hours yields the aminomethyl derivative, which is subsequently protonated with HCl to form the hydrochloride salt.

Key Data:

- Starting Material: Ethyl 2-oxotetrahydrofuran-3-carboxylate

- Chloromethylation Agent: Chloromethyl methyl ether

- Reaction Conditions: 0–5°C, anhydrous conditions, triethylamine base

- Yield: 65–72% for chloromethyl intermediate; 80–85% for aminomethyl product.

Reductive Amination of Ethyl 5-Formyloxolane-2-Carboxylate

Reductive amination offers a two-step pathway. Ethyl 5-formyloxolane-2-carboxylate, obtained via oxidation of a hydroxymethyl precursor, reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The imine intermediate is reduced to the primary amine, followed by HCl treatment to isolate the hydrochloride salt.

Key Data:

- Oxidation Agent: Pyridinium chlorochromate (PCC) or Swern oxidation

- Reduction Conditions: H2 (1–3 atm), Pd/C (5% w/w), 25–50°C

- Yield: 70–78% for reductive amination step.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method introduces the aminomethyl group through a protected amine. Ethyl 5-(bromomethyl)oxolane-2-carboxylate reacts with potassium phthalimide in DMF at 80°C, forming a phthalimide-protected intermediate. Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, which is then converted to the hydrochloride salt.

Key Data:

- Protection Step: 85–90% yield with phthalimide

- Deprotection Agent: Hydrazine hydrate, 60–70°C, 4–6 hours

- Overall Yield: 65–70%.

Cyclization of Amino Alcohol Esters

This method constructs the oxolane ring from a linear precursor. For example, ethyl 4-amino-5-hydroxypentanoate undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene at 110°C) to form the oxolane ring. The resulting ethyl 5-(aminomethyl)oxolane-2-carboxylate is isolated as the hydrochloride salt.

Key Data:

Catalytic Hydrogenation of Nitrile Precursors

Ethyl 5-cyanooxolane-2-carboxylate, synthesized via nucleophilic substitution of a halide with cyanide, undergoes hydrogenation over Raney nickel or palladium at 50–100°C under 3–5 atm H2. The resulting amine is treated with HCl to yield the hydrochloride salt.

Key Data:

- Cyanide Source: NaCN or KCN in DMSO

- Hydrogenation Conditions: Raney Ni (10% w/w), 70°C, 6 hours

- Yield: 75–82%.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Industrial Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High yields, simple conditions | Requires toxic chloromethylating agents | Moderate (handling hazards) |

| Reductive Amination | Mild conditions, avoids halides | Requires oxidation step | High (catalytic hydrogenation) |

| Gabriel Synthesis | Avoids direct ammonia use | Multi-step, phthalimide waste | Low (costly reagents) |

| Cyclization | Atom-economic ring formation | Limited substrate availability | Moderate |

| Nitrile Hydrogenation | High purity, scalable | Cyanide handling risks | High (established protocols) |

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de 5-(aminometil)oxolano-2-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados de oxolano correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.

Sustitución: El grupo aminometil puede sufrir reacciones de sustitución con varios electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de oxolano, derivados de amina y compuestos de oxolano sustituidos .

Aplicaciones Científicas De Investigación

El hidrocloruro de 5-(aminometil)oxolano-2-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico para el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de 5-(aminometil)oxolano-2-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno e interacciones electrostáticas con moléculas biológicas, influyendo en varias vías bioquímicas. El anillo de oxolano proporciona estabilidad estructural y mejora la afinidad de unión del compuesto a sus objetivos .

Comparación Con Compuestos Similares

Key Findings:

Structural Differences: The ethyl ester group in the target compound distinguishes it from the carboxamide in and the chloro-aniline in . The chloro-aniline substituent in introduces halogen bonding capabilities, which could improve binding affinity in agrochemical targets but may raise toxicity concerns .

Physicochemical Properties :

- All three compounds are hydrochloride salts, ensuring aqueous solubility. However, the carboxamide in offers additional hydrogen-bonding sites, possibly improving target selectivity in biological systems .

- The higher molecular weight of (262.13 g/mol) reflects its aromatic chloro-substitution, which may reduce metabolic clearance compared to the simpler oxolane derivatives .

Synthetic Utility :

Actividad Biológica

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure, which contributes to its distinct chemical and biological properties. The molecular formula is CHClNO, with a molecular weight of approximately 195.64 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in drug development and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing several biochemical pathways. The oxolane ring provides structural stability and enhances the compound's binding affinity to its targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Antiviral Activity

In addition to antimicrobial effects, the compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. These derivatives are designed to improve pharmacokinetic properties and target specificity.

Case Study: Synthesis and Evaluation

A study conducted on various derivatives revealed that modifications to the oxolane ring significantly impacted the biological activity of the compounds. For instance, certain derivatives demonstrated enhanced potency against cancer cell lines, indicating potential applications in oncology .

| Compound | Activity Type | IC (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | 12.5 | E. coli |

| Derivative A | Antiviral | 8.0 | Influenza virus |

| Derivative B | Cytotoxicity | 15.0 | MCF-7 breast cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.